Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)
Overview
Description
Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) is a chemical compound known for its significant role in various scientific and industrial applications. This compound is often utilized in the field of chemistry and medicine due to its unique properties and reactivity.
Mechanism of Action
Target of Action
Contrastigmin, also known as Pralidoxime Methyl Sulphate, is a cholinergic agent . The primary targets of Contrastigmin are cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.
Mode of Action
Contrastigmin acts by inhibiting the action of cholinesterase enzymes . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic function .
Biochemical Pathways
The biochemical pathways affected by Contrastigmin are primarily those involving the neurotransmitter acetylcholine. By inhibiting cholinesterase enzymes, Contrastigmin prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can affect various downstream effects, such as enhancing muscle contractions and improving memory and cognition.
Result of Action
The result of Contrastigmin’s action is an enhancement of cholinergic function. This is achieved by increasing the concentration of acetylcholine, which can lead to improved muscle function and cognitive abilities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce the final compound as the iodide salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its therapeutic potential, particularly in the treatment of certain medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound shares a similar hydroxyimino functional group and exhibits antioxidant properties.
Substituted Imidazoles: These compounds have similar structural motifs and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) is unique due to its specific reactivity and applications in reactivating cholinesterase enzymes. This property makes it particularly valuable in the treatment of organophosphate poisoning, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.CH4O4S/c1-9-5-3-2-4-7(9)6-8-10;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPHBYQAKDEEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6735-59-7 (Parent), 25615-00-3 (Parent), 75-93-4 (Parent) | |
Record name | Pralidoxime methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
248.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-55-1 | |
Record name | Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pralidoxime methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC164891 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(hydroxyimino)methyl]-1-methylpyridinium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRALIDOXIME METHYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQO9PAV523 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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